molecular formula C22H23N3O7S B11662269 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B11662269
M. Wt: 473.5 g/mol
InChI Key: GNWCIOGDFYNJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is a complex organic compound with the molecular formula C22H23N3O7S This compound is known for its unique structural features, which include an ethoxy group, a piperidine ring, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate typically involves multiple steps. One common approach is the reaction of 2-ethoxy-4-(piperidine-1-carbothioyl)phenol with 4-methyl-3,5-dinitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the piperidine ring and dinitrobenzoate moiety, may play a crucial role in its interaction with these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the dinitrobenzoate moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H23N3O7S

Molecular Weight

473.5 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C22H23N3O7S/c1-3-31-20-13-15(21(33)23-9-5-4-6-10-23)7-8-19(20)32-22(26)16-11-17(24(27)28)14(2)18(12-16)25(29)30/h7-8,11-13H,3-6,9-10H2,1-2H3

InChI Key

GNWCIOGDFYNJEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.